Computational Physicochemical Differentiation: 6-Methyl vs. 7-Methoxy Substitution at the Coumarin Core
The target compound's 6-methyl substitution on the coumarin ring confers a higher predicted lipophilicity (XLogP3 = 3.3) compared to the 7-methoxy analog 7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one (CAS 896380-05-5, predicted XLogP3 ≈ 2.8) . This 0.5 log unit increase is significant for membrane permeability, as logP values in the 3–4 range are often optimal for oral absorption and cellular uptake according to Lipinski's rule-derived guidelines [1]. Additionally, the target compound has a topological polar surface area (TPSA) of 101 Ų, which is identical to the 7-methoxy analog, but its lower hydrogen bond acceptor count (5 vs. 6) due to the absence of the methoxy oxygen further improves passive membrane diffusion potential [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one (CAS 896380-05-5), predicted XLogP3 ≈ 2.8 |
| Quantified Difference | Δ XLogP3 ≈ +0.5 (target compound is more lipophilic) |
| Conditions | In silico prediction using XLogP3 algorithm; values sourced from Chemsrc for the comparator and PubChem for the target compound. |
Why This Matters
Higher lipophilicity directly impacts the compound's suitability for cell-based assays targeting intracellular proteins, making it a better candidate for anticancer drug discovery programs requiring efficient cell penetration.
- [1] C. A. Lipinski, et al. 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 2001, 46, 3–26. View Source
- [2] PubChem. Compound Summary for CID 16824468, 6-methyl-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one. Computed Properties. Accessed 2026. View Source
